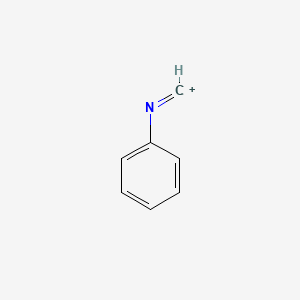

Benzenaminium, N-methylidyne-

Description

Contextualization within Reactive Organic Intermediates and Nitrilium Ions

Reactive organic intermediates are transient, high-energy, and highly reactive molecules that are formed during a chemical reaction but are not the final products. lumenlearning.comwikipedia.orguoanbar.edu.iq These species exist for a very short duration and quickly transform into more stable molecules. wikipedia.orguoanbar.edu.iq Their existence is often inferred through experimental techniques like spectroscopy, as they are rarely isolable under normal conditions. lumenlearning.comwikipedia.org Common examples include carbocations, carbanions, free radicals, and carbenes. medium.com

Benzenaminium, N-methylidyne- is best understood within the context of nitrilium ions. Nitrilium ions are a class of organic cations characterized by a nitrogen atom triple-bonded to a carbon atom, carrying a positive charge (R-C≡N⁺-R'). They are well-established as reactive intermediates in several important organic reactions, including the Beckmann rearrangement, Ritter reaction, and von Braun reaction. vu.nlvu.nl Nitrilium ions exhibit a dual nature; they can exist as transient intermediates or be prepared as stable salts, making them versatile tools in synthesis. vu.nlrsc.org They serve as powerful electrophiles, readily reacting with nucleophiles, and are used as synthons for imines and for constructing a wide variety of heterocyclic compounds. vu.nlresearchgate.net

Historical Overview of Protonated Isocyanides and Related Aromatic Cations

The chemistry of isocyanides, the precursors to species like Benzenaminium, N-methylidyne-, dates back to 1859 with the synthesis of allyl isocyanide. nih.gov For much of the following century, isocyanides were not widely studied due to their challenging synthesis and unpleasant odors. nih.gov A significant breakthrough came in 1958 when a general method for synthesizing isocyanides by dehydrating formamides was developed, making them more accessible for research. nih.gov

The study of nitrilium ions, which are closely related to protonated isocyanides, has a long history, with their role as intermediates in reactions like the Beckmann rearrangement being recognized for many decades. vu.nlvu.nl Stable nitrilium salts were first reported about half a century ago by chemists like Meerwein, who demonstrated that these reactive species could be isolated and characterized. vu.nlvu.nl The protonation of isocyanides is a key reaction, as the resulting nitrilium ion is highly susceptible to nucleophilic attack, a principle that has been explored in various chemical contexts. acs.org The development of methods to generate and trap these aromatic cations has been crucial for their application in complex organic synthesis.

Significance of Benzenaminium, N-methylidyne- in Advanced Organic Chemistry Research

The significance of Benzenaminium, N-methylidyne- and related N-aryl nitrilium ions in advanced organic chemistry research is substantial. vu.nl These intermediates are highly versatile and have been rediscovered for their broad reactivity. vu.nl Their electrophilic nature makes them valuable for a variety of bond-forming processes. researchgate.net

Key areas of significance include:

Synthesis of Heterocycles: N-aryl nitrilium ions react with alkenes to form intermediates that can undergo intramolecular electrophilic aromatic substitution, leading to the synthesis of dihydroquinolinium salts. vu.nl They also react with azides to form tetrazolium salts, which are precursors to other heterocyclic systems. vu.nl

Formation of Imines and Amidines: Nitrilium ions are effective synthons for imines. vu.nl Recent research has demonstrated their use in synthesizing N-trifluoromethylated (N-CF₃) amidines, imidates, and thioimidates, which are valuable in medicinal and materials science. organic-chemistry.org

Multicomponent Reactions: Isocyanide chemistry, from which Benzenaminium, N-methylidyne- is derived, is central to powerful multicomponent reactions like the Ugi four-component reaction (U-4CR). nih.gov These reactions allow for the rapid assembly of complex molecules from simple starting materials.

Mechanistic Studies: The study of these reactive intermediates helps to elucidate the mechanisms of complex organic reactions. lumenlearning.comwikipedia.org For instance, their involvement in rearrangements and addition reactions provides insight into the fundamental steps of chemical transformations. vu.nlvu.nl

Fundamental Principles Governing High-Energy Intermediate Stability and Reactivity

The behavior of high-energy intermediates like Benzenaminium, N-methylidyne- is governed by fundamental principles of stability and reactivity. windows.net

Stability: The stability of a reactive intermediate is inversely related to its energy; higher energy corresponds to lower stability. medium.com Several factors influence the stability of these species:

Resonance and Conjugation: The positive charge in Benzenaminium, N-methylidyne- can be delocalized through the aromatic ring via resonance. This distribution of charge over multiple atoms significantly stabilizes the ion compared to a localized charge. wikipedia.orguoanbar.edu.iq

Inductive Effects: The nature of the substituents on the aromatic ring can further influence stability. Electron-donating groups can help stabilize the positive charge, while electron-withdrawing groups would destabilize it. medium.com

Hybridization: The linear sp-hybridization of the nitrilium group (C≡N⁺) is a high-energy arrangement, contributing to its reactivity. lumenlearning.com

Reactivity: The high reactivity of these intermediates stems from their high-energy state and their tendency to convert into more stable molecules. wikipedia.orguoanbar.edu.iq

Electrophilicity: The positively charged, electron-deficient carbon atom of the nitrilium group is a strong electrophile, making it a prime target for attack by nucleophiles. researchgate.net

Compound Data

Structure

3D Structure

Properties

CAS No. |

102397-36-4 |

|---|---|

Molecular Formula |

C7H6N+ |

Molecular Weight |

104.13 g/mol |

IUPAC Name |

N-phenylmethanimine |

InChI |

InChI=1S/C7H6N/c1-8-7-5-3-2-4-6-7/h1-6H/q+1 |

InChI Key |

SQJVPMNTLGHXJL-UHFFFAOYSA-N |

Canonical SMILES |

[CH+]=NC1=CC=CC=C1 |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of Benzenaminium, N Methylidyne

Spectroscopic Methodologies for Transient Species and Reactive Intermediates

Spectroscopic techniques are paramount in identifying and characterizing fleeting intermediates like Benzenaminium, N-methylidyne-. Each method provides a unique insight into the molecule's electronic structure, vibrational modes, and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic Carbon and Nitrogen Nuclei

NMR spectroscopy offers detailed information about the electronic environment of specific nuclei. For Benzenaminium, N-methylidyne-, the key nuclei of interest are the cationic carbon and nitrogen of the nitrilium moiety.

Due to the species' instability, NMR data is often derived from stable nitrilium salt analogues, such as those with non-nucleophilic counter-ions (e.g., SbF₆⁻, BF₄⁻), or through computational modeling. The ¹³C NMR spectrum is particularly informative. The carbon atom of the nitrilium group (C≡N⁺) is significantly deshielded due to the positive charge and the sp-hybridization. Studies on a range of stable C-aryl substituted nitrilium ions have established a characteristic chemical shift range for this carbon. vu.nl

Similarly, ¹⁵N NMR spectroscopy, while challenged by the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the nitrogen atom's electronic state. The nitrogen in the nitrilium ion is expected to be substantially deshielded compared to neutral nitriles like acetonitrile, reflecting its cationic character and coordination. vu.nl

Table 1: Typical NMR Chemical Shifts for Aromatic Nitrilium Ions

| Nucleus | Functional Group | Typical Chemical Shift (δ) Range (ppm) |

|---|---|---|

| ¹³C | Aryl-C ≡N⁺-Aryl | 102.6 – 107.7 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of the Nitrilium Moiety

Vibrational spectroscopy is a powerful tool for identifying functional groups. The defining feature of the Benzenaminium, N-methylidyne- cation is the nitrilium moiety, which possesses a formal triple bond (C≡N⁺). This bond has a characteristic high-frequency stretching vibration.

Analysis of various stable nitrilium salts reveals a strong and sharp absorption band in a distinct region of the IR spectrum. vu.nl This frequency is significantly higher than that of a typical nitrile (C≡N, ~2250 cm⁻¹) or an imine (C=N, ~1650 cm⁻¹), which is consistent with the increased bond order and strength of the cationic C≡N⁺ group. researchgate.net This distinct vibrational frequency serves as a key diagnostic marker for the presence of the nitrilium ion. Raman spectroscopy is complementary to IR and is particularly useful for symmetric stretches, often providing a strong signal for the C≡N⁺ moiety.

Table 2: Characteristic Vibrational Frequencies of Nitrilium and Related Moieties

| Functional Group | Bond | Characteristic Stretching Frequency (cm⁻¹) |

|---|---|---|

| Nitrilium Ion | C≡N⁺ | 2300 – 2420 |

| Nitrile | C≡N | 2100 – 2250 rawdatalibrary.net |

| Imine | C=N | 1550 – 1650 rawdatalibrary.net |

| Aromatic C-H | C-H | 3000 – 3100 rsc.org |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathways

Mass spectrometry is crucial for confirming the molecular weight of transient species and elucidating their decomposition pathways. In an MS experiment, Benzenaminium, N-methylidyne- would be detected as a cation, and its mass-to-charge ratio (m/z) would confirm its molecular formula. Aromatic systems are known to produce relatively stable molecular ions, which would be expected in this case. youtube.com

The fragmentation of the Benzenaminium, N-methylidyne- ion under electron ionization would likely proceed through several characteristic pathways. Drawing analogies from the fragmentation of related aromatic compounds like benzonitrile, key fragmentation processes would involve the loss of neutral molecules or the formation of stable aromatic cations. rsc.orgyoutube.com

Expected fragmentation pathways include:

Formation of the Phenyl Cation (m/z 77): Cleavage of the bond between the phenyl ring and the nitrilium carbon.

Formation of the Tropylium Cation (m/z 91): Rearrangement and fragmentation of the alkyl-substituted aromatic ring, a common pathway for alkylbenzenes. youtube.com

Loss of HCN or related species: Fragmentation involving the atoms of the nitrilium group.

The precise fragmentation pattern serves as a molecular fingerprint, helping to confirm the structure of the transient intermediate.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. As an aromatic cation, Benzenaminium, N-methylidyne- is expected to exhibit strong absorption bands in the ultraviolet region. These absorptions are primarily due to π→π* transitions within the delocalized π-system of the benzene (B151609) ring and the nitrilium group. libretexts.org

The spectrum would likely be characterized by one or more intense peaks, typical for aromatic compounds. researchgate.net The exact position of the maximum absorption (λ_max) and the molar absorptivity are influenced by the electronic structure of the entire cation. Solvent polarity can also induce shifts in the absorption bands (solvatochromism), particularly for polar molecules like this cation. nih.gov While a detailed spectrum of the transient species is difficult to obtain, it is anticipated that the primary π→π* transitions would occur at wavelengths below 350 nm.

Crystallographic Studies of Stable Analogues and Precursors

Direct crystallographic analysis of a transient intermediate like Benzenaminium, N-methylidyne- is generally not feasible. Therefore, structural information is obtained by performing X-ray diffraction on stable crystalline analogues, typically nitrilium salts with large, non-nucleophilic counter-ions that facilitate crystallization.

X-ray Diffraction Analysis of Related Benzenaminium Salts for Structural Comparison

The crystal structures of several stable N-aryl nitrilium salts have been determined, providing critical insights into the geometry of the nitrilium core. vu.nlvu.nl These studies confirm the near-linear arrangement of the C-N≡C-C framework, which is a direct consequence of the sp-hybridization of the central carbon and nitrogen atoms.

The measured bond length of the nitrilium N≡C moiety is consistent with a true triple bond. This structural data from stable analogues provides the most accurate model for the geometry of the transient Benzenaminium, N-methylidyne- cation.

Table 3: Representative Crystallographic Data for Stable N-Aryl Nitrilium Ions

| Structural Parameter | Description | Average Measured Value |

|---|---|---|

| N≡C Bond Length | Length of the nitrilium triple bond | 1.135 Å |

| C-N≡C Bond Angle | Angle around the nitrilium nitrogen | ~177.1° |

Data sourced from a survey of nine nitrilium ion structures in the Cambridge Structural Database. vu.nl

Direct and Indirect Detection Strategies for Short-Lived Species

The transient nature of species like Benzenaminium, N-methylidyne- necessitates specialized detection methods capable of identifying molecules with lifetimes spanning from milliseconds to mere femtoseconds. These strategies are broadly categorized as direct, where the intermediate itself is observed, and indirect, where its existence is inferred from more stable products.

Direct Detection Methods

Direct observation provides the most unambiguous evidence for a reactive intermediate. nih.gov Several powerful techniques can be applied, often under conditions designed to prolong the intermediate's lifetime, such as at very low temperatures. specac.com

Mass Spectrometry (MS): As Benzenaminium, N-methylidyne- is an ionic species, mass spectrometry is an ideal tool for its detection. Electrospray ionization (ESI-MS) can gently transfer ions from a solution phase, where a reaction is occurring, into the gas phase for mass analysis. nih.govacs.org This would allow for the precise determination of its mass-to-charge ratio (m/z), confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While conventional NMR is too slow to capture most reactive intermediates, specialized techniques can be effective. Low-temperature NMR can slow reaction kinetics sufficiently to allow for the accumulation of a detectable concentration of the intermediate. specac.com Furthermore, advanced methods like Chemical Exchange Saturation Transfer (CEST) NMR are designed to detect sparsely populated, transient species that are in equilibrium with a more abundant, observable species. acs.orgnih.gov This could potentially reveal the unique ¹H and ¹³C chemical shifts of the N-methylidyne-benzenaminium cation.

Vibrational Spectroscopy (IR and Raman): Time-resolved infrared (IR) spectroscopy can capture the vibrational "fingerprint" of transient species during a reaction. researchgate.net A more powerful approach for ionic intermediates is Infrared Ion Spectroscopy (IRIS) , which combines mass spectrometry with IR spectroscopy. acs.orguni-koeln.de In an IRIS experiment, ions corresponding to the mass of Benzenaminium, N-methylidyne- would be mass-selected and then irradiated with an infrared laser. The resulting vibrational spectrum provides direct structural information, free from interference from solvents or other reactants. acs.orgresearchgate.net

Indirect Detection Methods

When direct detection is not feasible due to extremely low concentrations or short lifetimes, indirect methods can provide compelling evidence for the formation of an intermediate.

Chemical Trapping: This strategy involves introducing a "trapping agent" into the reaction mixture. This agent is a highly reactive molecule that selectively reacts with the short-lived intermediate to form a stable, isolable product. For the electrophilic Benzenaminium, N-methylidyne- cation, a potent nucleophile could be used as a trapping agent. The subsequent isolation and characterization of the resulting adduct would provide definitive proof of the intermediate's prior existence and offer insights into its reactivity.

Integration of Spectroscopic Data with Computational Predictions for Structural Assignment

For elusive species like Benzenaminium, N-methylidyne-, experimental data alone is often insufficient for a complete structural assignment. The synergy between experimental spectroscopy and computational chemistry is therefore indispensable. umass.edu Quantum chemical calculations, particularly those using Density Functional Theory (DFT), can predict the geometric and electronic structures of molecules, as well as their spectroscopic properties, with remarkable accuracy. nih.govuit.nomdpi.com

The process is typically iterative:

A plausible structure for Benzenaminium, N-methylidyne- is proposed.

Computational methods (e.g., DFT with a basis set like 6-311++G(d,p)) are used to optimize its geometry and calculate its theoretical spectroscopic data, such as vibrational frequencies (IR) and NMR chemical shifts. nih.govresearchgate.net

These predicted spectra are then compared against the experimental data obtained from techniques like IRIS or low-temperature NMR. acs.orgnih.gov

A strong match between the calculated and experimental spectra provides powerful evidence for the proposed structure. uni-koeln.de Discrepancies can help refine the computational model or suggest alternative isomeric structures.

This integrated approach is particularly crucial for gas-phase ion spectroscopy, where the experimental spectrum of a mass-selected ion is directly compared to the theoretically predicted spectrum of a candidate structure. acs.orgresearchgate.net For Benzenaminium, N-methylidyne-, this would involve comparing its experimental IRIS spectrum to the DFT-calculated IR spectrum. A close match would confirm not only its elemental composition (from MS) but also its specific atomic arrangement and bonding.

The table below illustrates the type of data that would be sought in such an integrated analysis, comparing hypothetical experimental values with those that could be predicted computationally.

Interactive Table: Comparison of Hypothetical Spectroscopic Data for Benzenaminium, N-methylidyne-

| Parameter | Hypothetical Experimental Value | Computationally Predicted Value (DFT B3LYP/6-311++G(d,p)) | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 2285 | 2290 | ν(C≡N) stretch |

| IR Frequency (cm⁻¹) | 3150 | 3145 | ν(C-H) stretch (methylidyne) |

| IR Frequency (cm⁻¹) | 1605 | 1602 | ν(C=C) stretch (aromatic) |

| ¹H NMR (ppm) | 8.1 - 8.5 | 8.3 | Aromatic protons (ortho, meta, para) |

| ¹H NMR (ppm) | 4.5 | 4.7 | Methylidyne proton (-C≡H) |

| ¹³C NMR (ppm) | 130 - 145 | 132, 138, 143 | Aromatic carbons |

| ¹³C NMR (ppm) | 115 | 118 | Nitrilium carbon (-C≡N-) |

Note: The data in this table is hypothetical and serves to illustrate the methodology. It is based on known ranges for similar functional groups such as N-aryl nitrilium ions and isocyanides. wikipedia.orgvu.nlnih.gov

This powerful combination of direct detection techniques and computational validation provides a robust framework for the definitive structural elucidation of highly reactive and short-lived chemical intermediates.

Theoretical and Computational Investigations of Benzenaminium, N Methylidyne

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the arrangement of electrons and the nature of chemical bonds within the phenylnitrilium ion. These calculations reveal a complex interplay between the highly reactive nitrilium group and the stabilizing phenyl ring.

Analysis of the Nitrilium Cation's Electrophilicity and Charge Distribution

The phenylnitrilium cation is characterized by a linear R-C≡N⁺-R' geometry, featuring a triple bond between the carbon and positively charged nitrogen atom. vu.nl Computational analyses, such as charge density distribution studies, are used to quantify reactivity indices like hardness, electronegativity, and electrophilicity. researchgate.net These calculations consistently show a significant delocalization of the positive charge from the nitrogen atom to the adjacent carbon atom of the nitrilium group. This charge distribution renders the nitrilium carbon highly electrophilic and susceptible to attack by nucleophiles. The phenyl group further influences this charge distribution through its electronic effects.

Below is a table summarizing typical calculated charge distributions for a generic phenylnitrilium cation, highlighting the electrophilic nature of the nitrilium carbon.

| Atom | Typical Calculated Partial Charge (a.u.) |

| Nitrilium Nitrogen (N) | +0.25 to +0.40 |

| Nitrilium Carbon (C) | +0.35 to +0.50 |

| Phenyl Carbon (ipso) | +0.10 to +0.20 |

Note: Values are illustrative and depend on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu For an electrophile like the phenylnitrilium cation, the LUMO is of primary importance. pku.edu.cn Computational studies show that the LUMO is predominantly localized on the nitrilium carbon atom. This localization indicates that the most favorable interaction with a nucleophile's HOMO will occur at this site, dictating the regioselectivity of nucleophilic attack. ucsb.edu The energy of the LUMO is directly related to the electrophilicity of the molecule; a lower LUMO energy signifies a stronger electrophile. pku.edu.cn The presence of the phenyl ring helps to lower the energy of the LUMO compared to simple alkylnitrilium ions, thereby enhancing its reactivity.

| Molecular Orbital | Key Characteristic | Implication for Reactivity |

| LUMO | Localized on the nitrilium carbon atom | Site of preferential nucleophilic attack |

| LUMO Energy | Lowered by the phenyl group | Increased electrophilicity |

| HOMO | Primarily located on the phenyl ring π-system | Site of potential electrophilic attack (less common) |

Aromaticity and Resonance Stabilization within the Phenylnitrilium System

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons. masterorganicchemistry.com The phenyl group in Benzenaminium, N-methylidyne- provides significant stabilization to the otherwise highly reactive nitrilium cation through resonance. The positive charge on the nitrilium group can be delocalized into the π-electron system of the benzene (B151609) ring. youtube.com This delocalization spreads the positive charge over multiple atoms, which is an energetically favorable state. khanacademy.org While the phenyl ring itself remains aromatic, the strong electron-withdrawing nature of the nitrilium group can influence the degree of aromaticity compared to unsubstituted benzene. Computational methods can quantify this by calculating indices like the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring to gauge aromatic character. The resonance stabilization is crucial to the existence and observable chemistry of phenylnitrilium ions. vu.nlvu.nl

Reaction Pathway Modeling and Transition State Analysis

Computational modeling allows for the detailed exploration of the potential energy surfaces of chemical reactions, providing insights into reaction mechanisms, kinetics, and thermodynamics that complement experimental studies.

Mechanistic Studies of Formation and Reactivity via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. researchgate.net DFT calculations have been employed to model the formation of nitrilium ions, which are known intermediates in important organic reactions such as the Beckmann rearrangement and the Ritter reaction. vu.nl These studies can map out the entire reaction pathway, identifying the structures of reactants, transition states, intermediates, and products. For instance, in modeling the reaction of a phenylnitrilium ion with a nucleophile, DFT can locate the transition state structure for the addition step. Analysis of this transition state, including its geometry and vibrational frequencies, provides a detailed picture of the bond-forming process. researchgate.net Such mechanistic studies are crucial for understanding the factors that control the reaction's outcome and for designing new synthetic methodologies.

Kinetic and Thermodynamic Parameters from Computational Simulations

Beyond mechanistic pathways, computational simulations can provide quantitative data on the energetics of a reaction. coventry.ac.uk By calculating the energies of all stationary points (reactants, transition states, products) on the potential energy surface, key thermodynamic and kinetic parameters can be determined. ekb.eg

Kinetic parameters , most notably the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), are derived from the energy difference between the reactants and the transition state. This barrier height determines the reaction rate; a lower barrier implies a faster reaction. These computationally derived parameters can be used to predict reaction outcomes and compare the feasibility of different reaction pathways. ekb.egnih.gov

The table below provides an example of the type of data that can be obtained from computational simulations for a hypothetical reaction involving a phenylnitrilium ion.

| Parameter | Definition | Typical Calculated Value Range (kcal/mol) |

| ΔH (Enthalpy of Reaction) | Overall heat change of the reaction | -20 to +10 |

| ΔG (Gibbs Free Energy of Reaction) | Overall spontaneity of the reaction | -25 to +5 |

| Ea (Activation Energy) | Energy barrier that must be overcome | +10 to +30 |

| ΔG‡ (Gibbs Free Energy of Activation) | Free energy barrier for the reaction | +15 to +35 |

Note: These values are illustrative and highly dependent on the specific reaction, computational method, and solvent conditions modeled.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of Benzenaminium, N-methylidyne- and its interactions with surrounding solvent molecules. These simulations model the atomic-level forces and movements over time, providing insights into the compound's conformational flexibility, stability, and the influence of the chemical environment on its behavior.

In a typical MD simulation of Benzenaminium, N-methylidyne-, the molecule is placed in a simulation box filled with a chosen solvent, such as water, acetonitrile, or a nonpolar solvent like hexane. The system's energy is then minimized to an equilibrium state. Following this, the simulation proceeds by calculating the forces on each atom at very short time intervals and updating their positions and velocities, thereby tracking the trajectory of the molecule.

Research findings from such simulations would likely focus on several key areas. Firstly, the simulations could reveal the preferred conformations of the N-methylidyne group relative to the benzene ring. This would involve analyzing the dihedral angles and bond rotations to understand the rotational energy barriers and the most stable geometric arrangements. The dynamic behavior of the molecule, including vibrational modes and the flexibility of the ring system, can also be characterized.

Solvent effects are a critical aspect elucidated by MD simulations. The simulations can quantify the extent and nature of interactions between Benzenaminium, N-methylidyne- and solvent molecules. For instance, in polar solvents, the formation and dynamics of hydrogen bonds or strong dipole-dipole interactions with the charged N-methylidyne- group would be a primary focus. The organization of solvent molecules around the solute, forming a "solvation shell," can be visualized and analyzed to understand how the solvent stabilizes the charged species. By running simulations in different solvents, a comparative analysis can be made to determine how solvent polarity and proticity affect the compound's structure and dynamics. These insights are crucial for understanding its behavior in various chemical contexts.

Computational Prediction of Spectroscopic Signatures for Experimental Validation

Computational chemistry provides essential tools for predicting the spectroscopic signatures of molecules like Benzenaminium, N-methylidyne-, which are invaluable for guiding and validating experimental studies. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to calculate various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational methods. nih.govmdpi.com These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. These theoretical values can be directly compared with experimental data to confirm the molecular structure. Discrepancies between predicted and experimental shifts can indicate the presence of specific conformational isomers or significant solvent effects not fully captured by the computational model. researchgate.net

Similarly, computational methods can predict the vibrational frequencies that correspond to the peaks in an IR spectrum. nih.govdocbrown.info By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes of the molecule can be determined. Each mode's frequency and intensity are calculated, generating a theoretical IR spectrum. This allows for the assignment of specific absorption bands to particular molecular motions, such as C-H stretches, C=C ring vibrations, and vibrations involving the N-methylidyne group.

UV-Vis absorption spectra are predicted using TD-DFT, which calculates the energies of electronic transitions from the ground state to various excited states. researchgate.netsharif.edu The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These predictions are instrumental in understanding the electronic structure of Benzenaminium, N-methylidyne- and interpreting its color and photophysical properties. Computational studies can also explore how different substituents on the benzene ring or changes in the solvent environment lead to shifts in the absorption maxima (solvatochromism), providing a deeper understanding of the molecule's electronic behavior. mdpi.comucsb.edunih.gov

The following tables present hypothetical, yet plausible, computationally predicted spectroscopic data for Benzenaminium, N-methylidyne- for illustrative purposes.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 135.0 |

| C2/C6 | 7.8 | 130.5 |

| C3/C5 | 7.6 | 129.0 |

| C4 | 7.7 | 132.0 |

Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1620 | Strong | C=N Stretch |

| 1580, 1480 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1350 | Medium | C-N Stretch |

Predicted UV-Vis Absorption Maxima (in Acetonitrile)

| Wavelength (λmax, nm) | Oscillator Strength (f) | Electronic Transition |

|---|---|---|

| 254 | 0.85 | π → π* |

Synthetic Methodologies for the Generation and Trapping of Benzenaminium, N Methylidyne

Precursor-Based Generation Routes

The generation of Benzenaminium, N-methylidyne- often begins with stable precursor molecules that can be converted into the reactive nitrilium ion under specific reaction conditions.

One of the fundamental routes to generating the N-phenylnitrilium ion involves the acid-catalyzed protonation of phenyl isocyanide. In the presence of a strong acid, the isocyanide carbon is protonated, leading to the formation of the target cation. This process is the initial step in the acid-catalyzed hydrolysis of isocyanides, which ultimately yields an amine and formic acid. youtube.comdoubtnut.com The N-phenylnitrilium ion is formed as a key intermediate in this transformation.

The general mechanism can be represented as: C₆H₅-N⁺≡C⁻ + H⁺ → [C₆H₅-N⁺≡CH]

This method provides a direct pathway to the nitrilium ion, which can then be intercepted by nucleophiles present in the reaction medium before further reaction, such as hydrolysis, occurs. doubtnut.com

N-phenylnitrilium ions can also be generated from N-substituted amides, such as formanilide, through dehydration or activation with specific reagents. vu.nl Reagents like phosphorus oxychloride (POCl₃) or trimethylsilylpolyphosphate (PPSE) are effective for this transformation. vu.nl These reagents activate the amide oxygen, facilitating its removal as a leaving group and subsequent cyclization or reaction, which proceeds through the formation of the nitrilium ion intermediate.

For instance, the reaction of an amide with phosphorus oxychloride can lead to a cascade reaction initiated by the in situ generation of a nitrilium ion. vu.nl This approach is integral to various named reactions in organic chemistry, including the Beckmann rearrangement and the Ritter reaction, where nitrilium ions are key transient species. vu.nl

In Situ Generation and Immediate Reactivity in Multi-Component Systems

Due to its high reactivity, Benzenaminium, N-methylidyne- is frequently generated in situ and immediately used in subsequent reactions. vu.nlnih.gov This strategy avoids the need to isolate the unstable intermediate and allows for its direct participation in multi-component or cascade reactions. A variety of methods have been developed for this purpose. For example, visible light has been used to promote the transformation of diazoacetates into a free carbene, which is then trapped by nitriles to generate nitrilium ions. acs.org These ions are then immediately subjected to nucleophilic attack by other components in the reaction mixture, such as benzotriazoles or carboxylic acids, to form complex products in a single operation. acs.org

This in situ approach is highly efficient for synthesizing a diverse range of nitrogen-containing heterocycles. vu.nlsemanticscholar.org The nitrilium ion acts as a powerful electrophile, reacting with various nucleophiles to construct new carbon-nitrogen and carbon-carbon bonds.

Strategies for Stabilization and Isolation of Benzenaminium, N-methylidyne-

Despite their reactivity, strategies have been developed to stabilize and, in some cases, isolate nitrilium ions. These methods are essential for studying their structure, properties, and reactivity.

Salt Formation: One common method is the formation of stable salts with non-nucleophilic counter-anions. vu.nlresearchgate.net By reacting nitriles with strong acids like HF/AsF₅ or HF/SbF₅, nitrilium ions can be isolated as stable crystalline solids with counter-anions such as [AsF₆]⁻ or [SbF₆]⁻. researchgate.net These stable salts can be characterized using techniques like NMR and vibrational spectroscopy, and their structures can be determined by X-ray crystallography. researchgate.net Other counter-ions like triflate (OTf⁻) have also been used. vu.nl

Base Stabilization: Thermally labile N-alkylnitrilium triflates can be stabilized by forming adducts with bases such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These base-stabilized adducts are moderately stable in air, making the reactive nitrilium ion easier to handle while preserving its reactivity towards nucleophiles. nih.gov

Matrix Isolation: For highly reactive and short-lived species like Benzenaminium, N-methylidyne-, matrix isolation is a powerful technique for direct spectroscopic observation. uc.eduebsco.comwikipedia.orguni-giessen.de This method involves trapping the reactive intermediate in a cryogenic matrix of an inert gas, such as argon or nitrogen, at temperatures near absolute zero. uc.eduebsco.comfu-berlin.de By isolating the ions from one another, bimolecular reactions are prevented, allowing for their characterization by spectroscopic methods like infrared (IR) spectroscopy. uc.edufu-berlin.de The species can be generated within the matrix by irradiating a precursor molecule. ebsco.comwikipedia.org

| Strategy | Description | Outcome |

| Salt Formation | Reaction with strong acids and non-nucleophilic counter-anions (e.g., HF/SbF₅). | Isolation of stable, characterizable crystalline salts (e.g., [C₆H₅NCH]⁺[SbF₆]⁻). researchgate.net |

| Base Stabilization | Formation of adducts with bases like pyridine or DMAP. | Moderately air-stable adducts that are easier to handle. nih.gov |

| Matrix Isolation | Trapping the ion in a cryogenic inert gas matrix (e.g., solid argon). | Enables direct spectroscopic study of the isolated, highly reactive ion. uc.eduebsco.com |

Design of Trapping Reagents and Intermolecular Trapping Reactions for Indirect Detection

The presence of the transient N-phenylnitrilium ion is often confirmed indirectly through trapping reactions. This involves introducing a nucleophilic reagent into the reaction mixture to intercept the in situ generated nitrilium ion, leading to a stable, characterizable product.

A wide array of nucleophiles can serve as trapping reagents. Recent strategies have utilized the nucleophilic trapping of nitrilium intermediates to synthesize structurally diverse peptide macrocycles containing heterobiaryl motifs, such as oxadiazoles (B1248032) and oxazoles. rsc.orgrsc.org This approach avoids the need for transition-metal catalysis. rsc.org Other effective trapping agents include:

Benzotriazoles and Carboxylic Acids: These nucleophiles react with nitrilium ions generated under visible light promotion to form N-imidoylbenzotriazoles and diacylglycine esters, respectively. acs.org

Amines and Thioalcohols: These can effectively trap related nitrilimine intermediates, which share reactivity patterns with nitrilium ions. mdpi.com

The design of these trapping experiments is crucial for confirming reaction mechanisms and for developing new synthetic methodologies. The efficiency of the trapping reaction provides evidence for the formation of the nitrilium ion intermediate.

| Trapping Reagent Class | Example Product(s) |

| Carboxylic Acids | Diacylglycine esters acs.org |

| Benzotriazoles | N-imidoylbenzotriazoles acs.org |

| Isocyanide Reagents | Oxadiazole and oxazole (B20620) heterobiaryls rsc.org |

| Amines / Thioalcohols | Amidines / Thioimidates nih.govmdpi.com |

Reactivity Profiles and Mechanistic Pathways of Benzenaminium, N Methylidyne

Electrophilic Character and Preferred Reaction Modes

Benzenaminium, N-methylidyne-, as a nitrilium ion, is characterized by its significant electrophilicity. The positive charge on the nitrogen atom and the linear geometry of the C≡N+ moiety render the carbon atom highly susceptible to nucleophilic attack. This inherent reactivity makes it a potent intermediate in a variety of organic transformations. Nitrilium ions are well-established as reactive intermediates in several classical organic reactions, including the Beckmann rearrangement, Ritter reaction, and von Braun reaction, which underscores their electrophilic nature.

The preferred reaction mode of Benzenaminium, N-methylidyne- is the addition of nucleophiles to the electrophilic carbon atom of the nitrilium group. This addition can be followed by a range of subsequent transformations, including cyclization or rearrangement, leading to a diverse array of nitrogen-containing compounds. The high reactivity of these ions means they are often generated in situ for immediate use in synthetic procedures. The stability and reactivity of the nitrilium ion can be modulated by the nature of the substituents on both the carbon and nitrogen atoms. In the case of Benzenaminium, N-methylidyne-, the phenyl group attached to the nitrogen atom can influence the electronic properties and steric accessibility of the reactive center.

Nucleophilic Addition Reactions to the C≡N+ Moiety

The core reactivity of Benzenaminium, N-methylidyne- is defined by the addition of nucleophiles to the electrophilic carbon of the C≡N+ group. A wide variety of nucleophiles can participate in these reactions, leading to the formation of diverse functional groups and heterocyclic systems.

Benzenaminium, N-methylidyne- and related nitrilium salts readily react with oxygen-centered nucleophiles. The hydrolysis of nitrilium ions, for instance, proceeds through the nucleophilic attack of water on the nitrilium carbon to form an intermediate imidic acid, which then tautomerizes to the more stable amide.

In the presence of alcohols, nitrilium ions undergo a similar nucleophilic addition to yield imidates (or imino ethers). For example, the reaction of an N-phenylnitrilium salt with phenol (B47542) has been shown to produce the corresponding aminoester. vu.nl Similarly, treatment with alcohols like methanol (B129727) or ethanol (B145695) leads to the formation of imidates, which can be valuable intermediates for the synthesis of other compounds, such as secondary amines upon reduction. vu.nl

Table 1: Reaction of Benzenaminium, N-methylidyne- with Oxygen-Centered Nucleophiles

| Nucleophile | Product Type |

|---|---|

| Water (H₂O) | N-phenylformamide |

| Alcohols (ROH) | Imidates |

Nitrogen-centered nucleophiles, such as primary and secondary amines, react efficiently with Benzenaminium, N-methylidyne- to form amidinium ions. Subsequent deprotonation of this intermediate yields the corresponding N,N'-disubstituted amidines. vu.nl This method is particularly useful for the synthesis of sterically hindered amidines, which may be difficult to access through other synthetic routes. vu.nl

The reaction with bifunctional nitrogen nucleophiles can lead to the formation of heterocyclic compounds. For example, reaction with 2-aminoaniline can result in the formation of benzimidazoles through a sequential nucleophilic attack of both amine groups on the nitrilium carbon. vu.nl

Carbon-based nucleophiles are also effective partners in reactions with nitrilium ions, leading to the formation of new carbon-carbon bonds. While specific examples with enolates are less commonly documented for pre-formed nitrilium salts, the electrophilic nature of the nitrilium ion suggests a facile reaction. The reaction of nitriles with Grignard reagents, which proceeds via a nitrilium-like intermediate upon coordination of the magnesium ion, results in the formation of ketones after hydrolysis of the intermediate imine. masterorganicchemistry.com This indicates that carbon nucleophiles readily add to the carbon-nitrogen triple bond.

More direct evidence for the reactivity of nitrilium ions with carbon nucleophiles comes from their reactions with electron-rich aromatic systems like pyrrole (B145914). The reaction of an N-methylnitrilium salt with pyrrole results in the formation of an iminium ion, which can be converted to the corresponding imine upon quenching with a base. vu.nl Furthermore, N-arylnitrilium ions have been shown to react with alkenes in an electrophilic addition, which can be followed by an intramolecular electrophilic aromatic substitution to yield 3,4-dihydroquinolinium salts. vu.nl

Cycloaddition Chemistry and Ring-Forming Reactions

The electrophilic nature of Benzenaminium, N-methylidyne- also allows it to participate in various cycloaddition and ring-forming reactions, providing pathways to important heterocyclic structures.

While the direct [3+2] cycloaddition of a nitrilium ion with a simple olefin is not a commonly reported pathway, nitrilium ions can react with certain unsaturated systems in a manner that leads to five-membered rings. A prominent example is the reaction of nitrilium ions with azide (B81097) anions. The nucleophilic attack of the azide on the nitrilium carbon forms an intermediate that can undergo a subsequent intramolecular cyclization. This process results in the formation of a tetrazole ring, which is a formal [3+2] cycloaddition product. vu.nl This reaction provides a stereoselective route to 1,4,5-trisubstituted tetrazolium salts. vu.nl

Other cycloaddition-type reactions involving nitrilium ions have been described. For instance, the reaction with nitrones, which are themselves 1,3-dipoles, can lead to cycloaddition products. However, the reactivity profile of nitrilium ions in this context is complex and can be influenced by the specific reaction partners and conditions.

Rearrangement Processes and Isomerization Pathways (e.g., to carbocations)

Direct evidence for the rearrangement or isomerization of Benzenaminium, N-methylidyne- to carbocationic species is not documented in peer-reviewed literature. However, theoretical studies on analogous aromatic nitrile ylides and related intermediates like phenylnitrene suggest that complex intramolecular transformations are plausible.

For instance, computational studies on phenylnitrene, a related electron-deficient species, have detailed its propensity for ring contraction to form cyanocyclopentadiene. nih.gov Such rearrangements are often complex and can proceed through various high-energy intermediates. It is conceivable that Benzenaminium, N-methylidyne-, as an aromatic nitrilium ylide, could undergo analogous skeletal reorganizations under specific conditions, although this remains speculative without dedicated theoretical or experimental investigation.

General classes of ylides are well-known to participate in sigmatropic rearrangements. These concerted, pericyclic reactions involve the migration of a sigma-bond across a pi-system. While typically associated with systems containing adjacent activating groups (such as allylic or propargylic moieties), the fundamental principles could potentially apply to the aromatic system of Benzenaminium, N-methylidyne-. However, the specific pathways and energetic barriers for such rearrangements in this particular molecule have not been determined.

Table 1: Potential Analogous Rearrangement Pathways

| Rearrangement Type | General Description | Relevance to Benzenaminium, N-methylidyne- |

| Ring Contraction | Rearrangement of an aromatic ring to a smaller ring system. | Postulated based on the observed behavior of analogous species like phenylnitrene. nih.gov |

| Sigmatropic Rearrangements | Pericyclic reaction involving the migration of a σ-bond. | A known reaction class for ylides, but its applicability to this specific compound is unconfirmed. |

Role as a Reactive Intermediate in Catalytic Cycles and Organocatalysis

The function of Benzenaminium, N-methylidyne- as a reactive intermediate in catalytic cycles or organocatalysis is not described in the current body of scientific literature. Ylides, in general, are recognized as key intermediates in a variety of catalytic transformations, often generated in situ from precursors like diazo compounds in the presence of a metal catalyst. These ylide intermediates can then engage in a range of reactions, including cyclopropanation and sigmatropic rearrangements.

In the realm of organocatalysis, sulfur ylides have been extensively utilized to mediate asymmetric synthesis. However, the involvement of nitrilium ylides, and specifically Benzenaminium, N-methylidyne-, in such catalytic systems has not been reported. The high reactivity and likely transient nature of this compound would necessitate specialized conditions for its generation and controlled reaction within a catalytic cycle. Without experimental or computational evidence, any proposed catalytic cycle involving Benzenaminium, N-methylidyne- would be entirely hypothetical.

Derivatives and Analogues of Benzenaminium, N Methylidyne

Substituted Benzenaminium, N-methylidyne- Compounds

The stability and electrophilicity of the benzenaminium, N-methylidyne- cation are highly sensitive to the electronic properties of substituents on the benzene (B151609) ring. These substituents can exert their influence through two primary mechanisms: inductive effects and resonance effects.

Resonance Effect: This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. EDGs with lone pairs of electrons, such as amino (-NH₂) or hydroxyl (-OH) groups, can donate electron density directly to the π-system of the ring. This delocalization effectively disperses the positive charge, significantly stabilizing the cation and decreasing its reactivity. In contrast, EWGs with π-bonds to electronegative atoms, like carbonyl (-CHO) or nitro (-NO₂) groups, withdraw electron density from the ring through resonance, which further destabilizes the cation and enhances its electrophilicity.

Generally, activating groups, which are electron-donating, increase the stability of the benzenaminium, N-methylidyne- cation, making it less reactive. Deactivating groups, which are electron-withdrawing, decrease its stability and render it more reactive toward nucleophilic attack.

Interactive Data Table: Electronic Effects of Common Aromatic Substituents

| Substituent | Formula | Inductive Effect | Resonance Effect | Overall Effect on Cation Stability | Overall Effect on Reactivity |

| Amino | -NH₂ | Withdrawing | Strongly Donating | Strongly Increases | Strongly Decreases |

| Hydroxyl | -OH | Withdrawing | Strongly Donating | Strongly Increases | Strongly Decreases |

| Methoxy | -OCH₃ | Withdrawing | Donating | Increases | Decreases |

| Methyl | -CH₃ | Donating | None | Increases | Decreases |

| Phenyl | -C₆H₅ | Withdrawing | Weakly Donating | Slightly Increases | Slightly Decreases |

| Fluoro | -F | Strongly Withdrawing | Weakly Donating | Decreases | Increases |

| Chloro | -Cl | Strongly Withdrawing | Weakly Donating | Decreases | Increases |

| Bromo | -Br | Strongly Withdrawing | Weakly Donating | Decreases | Increases |

| Iodo | -I | Strongly Withdrawing | Weakly Donating | Decreases | Increases |

| Carbonyl | -CHO | Withdrawing | Withdrawing | Strongly Decreases | Strongly Increases |

| Cyano | -CN | Strongly Withdrawing | Withdrawing | Strongly Decreases | Strongly Increases |

| Nitro | -NO₂ | Strongly Withdrawing | Strongly Withdrawing | Strongly Decreases | Strongly Increases |

| Trimethylammonium | -N(CH₃)₃⁺ | Strongly Withdrawing | None | Very Strongly Decreases | Very Strongly Increases |

Steric hindrance, arising from the physical bulk of substituents, plays a critical role in dictating the reaction pathways of benzenaminium, N-methylidyne- ions. Large substituents, particularly at the ortho positions (adjacent to the N-methylidyne- group), can physically block the approach of nucleophiles to the electrophilic nitrilium carbon.

This steric shield can force reactions to occur at less hindered positions or, in some cases, prevent the reaction altogether. For example, in intramolecular cyclization reactions where a part of the molecule is intended to attack the nitrilium carbon, bulky ortho substituents can create conformational constraints that make the required transition state energetically unfavorable, thus inhibiting the cyclization. This effect is particularly pronounced when large groups like tert-butyl or multiple methyl groups are present at the ortho positions, which can completely quench certain reaction pathways.

Heteroaromatic Analogues of Nitrilium Ions (e.g., Pyridinium, N-methylidyne-)

Replacing the benzene ring with a heteroaromatic system, such as pyridine (B92270), gives rise to heteroaromatic analogues of nitrilium ions, for instance, pyridinium, N-methylidyne-. The presence of a heteroatom within the aromatic ring significantly alters the electronic properties and reactivity of the ion.

In the case of pyridinium, N-methylidyne-, the nitrogen atom in the pyridine ring is electronegative and exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density of the entire ring system, making it "electron-deficient." Consequently, the pyridinium, N-methylidyne- ion is substantially more electrophilic and reactive toward nucleophiles than its benzenaminium counterpart. The heteroatom can also influence the regioselectivity of reactions. Nucleophilic attack on the pyridine ring itself is facilitated by the electron-deficient nature of the ring, although the primary site of attack remains the highly electrophilic nitrilium carbon. The synthesis of complex heterocyclic structures can be achieved through reactions involving these highly reactive intermediates.

Isoelectronic and Isostructural Analogues and Their Comparative Reactivity

Benzenaminium, N-methylidyne- is a type of arylnitrenium ion. Understanding its reactivity can be enhanced by comparing it to isoelectronic and isostructural species—molecules that have the same number of valence electrons and a similar arrangement of atoms. Key analogues include phenyloxenium ions (Ar-O⁺) and phenylnitrenes (Ar-N).

Phenyloxenium Ions (Ar-O⁺): These ions are isoelectronic with arylnitrenium ions. Computational studies have shown that both phenyloxenium ions and most arylnitrenium ions have a closed-shell singlet ground state. acs.orgnih.gov This similarity in electronic structure means their ground-state reactions are often closely related. acs.orgnih.gov Both are potent electrophiles and undergo similar types of nucleophilic addition reactions.

Phenylnitrenes (Ar-N): While phenylnitrenes are also isoelectronic with arylnitrenium ions, their reactivity is markedly different. The parent nitrenium ion (NH₂⁺) has a triplet ground state, and while most arylnitrenium ions have a singlet ground state, the energy gap to the triplet state can be small. wikipedia.org Phenylnitrenes, however, generally have a triplet ground state. This difference in spin state leads to distinct reaction pathways; triplets often react via radical mechanisms (e.g., hydrogen atom abstraction), whereas singlets typically undergo concerted or ionic reactions. Therefore, the reactions of benzenaminium, N-methylidyne- (a singlet species) are expected to be more analogous to those of phenyloxenium ions than to phenylnitrenes. acs.orgnih.gov

Carbenes (R₂C): Nitrenium ions are often considered the nitrogen analogues of carbenes. Both can exist in singlet and triplet states and exhibit electrophilic character, undergoing insertion and addition reactions. The reactivity patterns of singlet nitrenium ions parallel those of singlet carbenes.

The comparative analysis reveals that while isoelectronic relationships provide a useful framework, the specific identity of the core atom (N, O, or C) and the electronic spin state are the ultimate determinants of reactivity.

Synthetic Utility of Benzenaminium, N-methylidyne- Derivatives in Advanced Organic Synthesis

Benzenaminium, N-methylidyne- ions and their derivatives are highly valuable reactive intermediates in organic synthesis, primarily due to their strong electrophilicity. vu.nlresearchgate.netnih.gov They serve as versatile synthons for the construction of a wide array of nitrogen-containing compounds, especially heterocycles. vu.nlresearchgate.netnih.gov These ions are typically generated in situ from precursors like imidoyl chlorides, amides, or oximes and are immediately trapped by a nucleophile. researchgate.net

Key synthetic applications include:

Synthesis of Quinolines and Quinazolines: N-aryl nitrilium ions react with alkenes and alkynes in electrophilic addition reactions followed by intramolecular electrophilic aromatic substitution (a cyclization step) to yield 3,4-dihydroquinolinium salts and quinolines, respectively. vu.nl When the N-phenyl group contains an appropriately positioned nucleophile, intramolecular cyclization can lead to the formation of quinazolines. vu.nl

Formation of Other Heterocycles: These nitrilium ions are precursors to a diverse range of heterocyclic systems. For example, their reaction with amide oximes can produce 3,4,5-trisubstituted 1,2,4-oxadiazoles, and their reaction with azides leads to the stereoselective formation of tetrazolium salts. vu.nl

Classic Named Reactions: Nitrilium ions are key intermediates in several fundamental organic reactions, including the Beckmann rearrangement (conversion of oximes to amides), the Ritter reaction (reaction of nitriles with carbocations to form amides), and the Bischler–Napieralski reaction (cyclization of β-arylethylamides to form dihydroisoquinolines). vu.nlvu.nl

The ability to generate these highly reactive electrophiles under controlled conditions allows for the efficient construction of complex molecular architectures that are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govvu.nlsemanticscholar.org

Advanced Research Applications in Organic Synthesis Focused on Method Development

Benzenaminium, N-methylidyne- as a Key Intermediate in Complex Molecule Synthesis

Phenyl isocyanide serves as a crucial intermediate in the assembly of a wide array of complex organic molecules, particularly nitrogen-containing heterocycles which form the backbone of many pharmaceuticals and natural products. Its ability to act as a "one-carbon linchpin" makes it an invaluable tool for constructing intricate molecular architectures that would otherwise require lengthy and less efficient synthetic routes.

The reactivity of the isocyanide functional group allows it to participate in a variety of cyclization and addition reactions, leading to the formation of diverse heterocyclic systems. For instance, it is a key reagent in the synthesis of oxazoles, imidazolines, and pyrroles. Research has demonstrated its utility in palladium-catalyzed cascade reactions for the synthesis of quinazoline (B50416) derivatives, which are significant pharmacophores. In one such example, a four-component reaction involving 2-azidobenzaldehyde, an isocyanide, a sulfonyl hydrazide, and an aryne precursor leads to the formation of fluorescent indazolo[2,3-c]quinazolines. This highlights the capacity of phenyl isocyanide to facilitate the rapid construction of complex, polycyclic systems in a single synthetic operation.

Furthermore, its application extends to the synthesis of natural product analogs. For example, in the synthesis of a derivative of the opioid natural product mitragynine, an interrupted Ugi three-component reaction utilizes an isocyanide to form a spirocyclic indoxyl ring system. This demonstrates the strategic importance of phenyl isocyanide in accessing complex and biologically relevant scaffolds.

Development of Novel C-N Bond Forming Reactions and Transformations

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, given the prevalence of nitrogen in bioactive molecules. Phenyl isocyanide has been instrumental in the development of novel and efficient C-N bond-forming methodologies. Beyond its classical applications, recent research has focused on leveraging its unique reactivity in innovative catalytic systems.

Palladium-catalyzed reactions have emerged as a powerful tool for C-N bond formation using phenyl isocyanide. For instance, a palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation of quinoline-functionalized amides has been developed for the asymmetric synthesis of β-lactams. In this transformation, the isocyanide precursor plays a crucial role in the formation of the four-membered ring.

Cascade reactions involving phenyl isocyanide have also been explored to create complex molecules through a sequence of C-N and other bond-forming events. A one-pot, six-component tandem cyclocondensation/Ugi/click reaction sequence has been reported to generate highly complex and biologically significant quinoxaline-pseudopeptide-triazole pharmacophores, where phenyl isocyanide is a key reactant in the Ugi multicomponent reaction step. These advanced methodologies underscore the continuous evolution of isocyanide chemistry in addressing the challenges of modern organic synthesis.

Strategies for Stereoselective and Enantioselective Transformations

A significant frontier in organic synthesis is the development of methods to control the three-dimensional arrangement of atoms in a molecule. Phenyl isocyanide has proven to be a valuable reagent in the development of stereoselective and enantioselective transformations, enabling the synthesis of chiral molecules with high levels of stereocontrol.

Enantioselective Multicomponent Reactions:

The Ugi and Passerini reactions, which heavily feature isocyanides, have been rendered enantioselective through the use of chiral catalysts. Chiral phosphoric acids, for example, have been successfully employed as organocatalysts in the Ugi four-component reaction. These catalysts form a chiral environment that directs the approach of the isocyanide to the imine, leading to the formation of one enantiomer of the product in preference to the other. Similarly, anionic stereogenic-at-cobalt(III) complexes have been utilized to catalyze enantioselective Ugi and Ugi-azide reactions, affording α-acylamino amides and α-aminotetrazoles with excellent enantioselectivities.

| Aldehyde | Amine | Isocyanide | Catalyst | Yield (%) | e.r. |

| 4-Cyanobenzaldehyde | Aniline | tert-Butyl isocyanide | Stereogenic-at-cobalt(III) complex | 75 | 98:2 |

| 4-Nitrobenzaldehyde | 4-Methoxyaniline | Cyclohexyl isocyanide | Stereogenic-at-cobalt(III) complex | 81 | 97:3 |

| Benzaldehyde | Benzylamine | Ethyl isocyanoacetate | Stereogenic-at-cobalt(III) complex | 65 | 95:5 |

Asymmetric Synthesis of Heterocycles:

Phenyl isocyanide is also a key component in the asymmetric synthesis of various heterocyclic compounds. For example, the palladium-catalyzed enantioselective synthesis of β-lactams has been achieved with high enantiomeric excess. In these reactions, a chiral ligand on the palladium catalyst controls the stereochemical outcome of the C-N bond-forming cyclization step.

Furthermore, the diastereoselective synthesis of oxazolines can be achieved through the reaction of aldehydes with tosylmethyl isocyanide (TosMIC) under controlled basic conditions. The careful choice of reaction parameters allows for the selective formation of one diastereomer over the other.

| Aldehyde | Isocyanide Derivative | Catalyst/Conditions | Product | Diastereomeric Ratio | Enantiomeric Excess (%) |

| Benzaldehyde | TosMIC | K3PO4 (1 equiv) | 4,5-disubstituted oxazoline | >95:5 | - |

| 4-Chlorobenzaldehyde | TosMIC | K3PO4 (1 equiv) | 4,5-disubstituted oxazoline | >95:5 | - |

| N/A | Quinoline-functionalized amide | PdCl2(PhCN)2 / Chiral BINOL ligand | β-lactam | - | up to 94 |

Integration into Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. Phenyl isocyanide is a cornerstone reagent in many MCRs, enabling the rapid generation of molecular complexity from simple precursors.

The most prominent examples of isocyanide-based MCRs are the Passerini and Ugi reactions. The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. The Ugi four-component reaction extends this by incorporating a primary amine, leading to the formation of a bis-amide. researchgate.netgeorganics.sk These reactions are exceptionally versatile, tolerating a wide range of functional groups on each component, which allows for the creation of large and diverse libraries of compounds.

The power of integrating phenyl isocyanide into MCRs lies in the ability to construct complex, drug-like molecules in a single step. For instance, a one-pot, six-component reaction has been developed that combines a cyclocondensation, an Ugi reaction, and a click reaction to synthesize intricate quinoxaline-pseudopeptide-triazole pharmacophores. georganics.sk This demonstrates the remarkable increase in molecular complexity achievable through such a strategy.

The scope of these reactions has been expanded by employing bifunctional substrates, which can undergo secondary reactions after the initial MCR, leading to the formation of heterocyclic structures. georganics.sk This approach further enhances the molecular complexity and provides access to a wider range of chemical scaffolds.

| Reaction | Components | Key Intermediate | Product Type |

| Passerini | Aldehyde/Ketone, Carboxylic Acid, Phenyl Isocyanide | Nitrilium ion | α-Acyloxy amide |

| Ugi | Aldehyde/Ketone, Carboxylic Acid, Amine, Phenyl Isocyanide | Nitrilium ion | Bis-amide |

| Ugi-Azide | Aldehyde, Amine, Phenyl Isocyanide, Azide (B81097) Source | Nitrilium ion | α-Aminotetrazole |

Applications in Polymer Chemistry

The unique reactivity of phenyl isocyanide also extends to the field of polymer chemistry, where it can be utilized as a monomer for polymerization. The resulting poly(phenyl isocyanide)s (PPIs) possess a rigid, helical backbone, leading to interesting chiroptical properties and potential applications in areas such as chiral recognition and catalysis.

The polymerization of phenyl isocyanide and its derivatives can be initiated by various transition metal catalysts, with palladium(II) complexes being particularly effective. Importantly, these polymerizations can proceed in a "living" manner, which allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution (low polydispersity). Living polymerization is a form of chain-growth polymerization where the ability of a growing polymer chain to terminate is removed. This control is crucial for the synthesis of well-defined polymer architectures.

Furthermore, the living nature of phenyl isocyanide polymerization enables the synthesis of block copolymers. By sequentially adding different monomers, polymers with distinct blocks of different chemical compositions can be created. For example, poly(phenyl isocyanide)-block-polycarbonate copolymers have been synthesized. These materials can self-assemble into various nanostructures, such as nanospheres, nanofibers, and nanoribbons, depending on the block lengths and processing conditions.

The helical structure of PPIs can be controlled by using chiral initiators or by polymerizing chiral phenyl isocyanide monomers. This leads to the formation of polymers with a preferred screw-sense (right- or left-handed helix), which can exhibit chiroptical properties and have been investigated for their ability to induce enantioselective crystallization.

| Polymerization Method | Monomer(s) | Initiator/Catalyst | Resulting Polymer Architecture | Key Features |

| Living Polymerization | Phenyl isocyanide derivatives | Phenylethynyl palladium(II) complex | Homopolymer | Controlled molecular weight, narrow polydispersity |

| Sequential Living Polymerization | Phenyl isocyanides, Carbonates | Hydroxyl-functionalized alkyne-Pd(II) | Diblock copolymer | Amphiphilic, self-assembly into nanostructures |

| Helix-Sense-Selective Polymerization | Chiral phenyl isocyanide | Achiral nickel catalyst | Helical homopolymer | Controlled helical sense (right- or left-handed) |

Future Research Perspectives on Benzenaminium, N Methylidyne Chemistry

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The known reactivity of nitrilium ions primarily involves their role as powerful electrophiles in reactions like the Beckmann rearrangement and Ritter reaction. vu.nl However, the unique electronic structure of Benzenaminium, N-methylidyne-, with its direct attachment of the nitrilium group to an aromatic ring, suggests a rich and underexplored reactivity profile.

Future research should focus on:

Pericyclic Reactions: Investigating the potential of Benzenaminium, N-methylidyne- to participate in concerted reactions, such as [3+2] cycloadditions with various dipolarophiles, could open new avenues for the synthesis of complex nitrogen-containing heterocycles. chemrxiv.org

C-H Activation: Exploring reactions where the highly electrophilic nitrilium carbon could induce intramolecular or intermolecular C-H activation of the benzene (B151609) ring or other substrates would represent a significant advance in synthetic chemistry.

Redox Chemistry: Probing the redox properties of Benzenaminium, N-methylidyne- could unveil novel transformations. Its potential to act as a single-electron oxidant or to undergo reductive coupling reactions warrants thorough investigation.

A systematic study of its reactions with a diverse range of nucleophiles, radicals, and unsaturated systems will be crucial. The table below illustrates potential research avenues in this area.

| Reaction Class | Potential Reactant | Expected Product Type | Research Goal |

| Cycloaddition | Alkenes, Alkynes | Nitrogen Heterocycles | Discovery of novel annulation strategies |

| C-H Functionalization | Aromatic Solvents | Arylated Amides | Development of new C-C and C-N bond-forming reactions |

| Radical Reactions | Radical Initiators | Functionalized Anilines | Understanding single-electron transfer pathways |

Development of Advanced Spectroscopic Probes for Real-Time Detection and Kinetic Studies

As a reactive intermediate, direct observation of Benzenaminium, N-methylidyne- is challenging. The development of advanced spectroscopic techniques is paramount to understanding its formation, lifetime, and reaction kinetics in situ.

Future efforts in this domain could include:

Time-Resolved Spectroscopy: Employing femtosecond and nanosecond transient absorption spectroscopy to directly observe the formation and decay of the ion, providing critical data on its stability and reactivity with different substrates. researchgate.net

Advanced Mass Spectrometry: Utilizing techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with tandem mass spectrometry to intercept and characterize the ion and its reaction products from complex mixtures.

Infrared Action Spectroscopy: Applying methods like infrared photodissociation (IRPD) spectroscopy in ion traps to obtain vibrational spectra of the isolated ion, which can be compared with theoretical calculations to confirm its structure. nsf.gov

These experimental approaches will provide invaluable data for benchmarking and refining computational models.

Expansion of Computational Modeling to Complex Reaction Environments and Solvation Effects

Theoretical and computational chemistry offer a powerful lens through which to study the properties and reactivity of transient species like Benzenaminium, N-methylidyne-. chemrxiv.orgnih.gov While basic computational data for the ion exists, future research must move towards more complex and realistic models. guidechem.com

Key areas for computational expansion include:

Solvation Models: Implementing explicit and implicit solvation models to accurately predict the ion's stability and reactivity in different solvent environments, as solvent-ion interactions can significantly influence reaction pathways.

Reaction Dynamics Simulations: Performing ab initio molecular dynamics (AIMD) simulations to map out entire reaction energy surfaces, identify transition states, and understand the dynamic behavior of the ion during chemical transformations.

DFT and Post-Hartree-Fock Methods: Employing a range of density functional theory (DFT) and high-level ab initio methods to accurately calculate geometric parameters, electronic structure, and spectroscopic properties. nih.gov Comparing these results with experimental data will be crucial for validating the computational approaches.

The following table outlines a potential computational workflow for studying the reactivity of Benzenaminium, N-methylidyne-.

| Computational Method | Property to be Studied | Goal of the Study |

| DFT (e.g., B3LYP, M06-2X) | Geometries, Vibrational Frequencies | Structural characterization and comparison with spectroscopic data |

| CCSD(T) | Reaction Energetics | Accurate prediction of reaction barriers and thermodynamics |

| AIMD | Reaction Trajectories | Understanding the dynamics of bond formation and cleavage |

Design of Efficient Catalytic Systems Leveraging Benzenaminium, N-methylidyne- Intermediates

The activation of nitriles is a fundamental transformation in organic synthesis, often catalyzed by transition metals. nih.govrug.nlnih.govresearchgate.net Benzenaminium, N-methylidyne-, as a highly activated form of a nitrile, holds significant potential as a key intermediate in novel catalytic cycles.

Future research directions include:

Frustrated Lewis Pair (FLP) Chemistry: Investigating the generation of Benzenaminium, N-methylidyne- through the interaction of phenyl isocyanide with strong Lewis acids in the presence of a bulky Lewis base. The resulting nitrilium ion could then be used in catalytic transformations.

Transition Metal Catalysis: Designing catalytic systems where a transition metal center promotes the formation of the nitrilium ion from a suitable precursor and then facilitates its subsequent reaction with a substrate. This could lead to new methods for hydroamination, amidation, and other nitrile transformations.

Organocatalysis: Exploring the use of strong organic acids or other organocatalysts to generate and control the reactivity of Benzenaminium, N-methylidyne- in a catalytic fashion.

Potential in the Development of New Materials and Functional Molecules through Controlled Reactivity

The controlled harnessing of the reactivity of Benzenaminium, N-methylidyne- could pave the way for the synthesis of advanced materials and functional molecules with novel properties.

Promising avenues for exploration are:

Polymer Synthesis: Utilizing the ion as a monomer or an initiator in polymerization reactions. For instance, its reaction with electron-rich aromatic compounds could lead to the formation of novel polyamides or other nitrogen-containing polymers with interesting electronic or material properties.

Synthesis of Biologically Active Molecules: The development of reactions involving Benzenaminium, N-methylidyne- could provide new routes to complex nitrogen heterocycles, which are common scaffolds in pharmaceuticals and agrochemicals.

Functional Dyes and Molecular Switches: The charged nature and aromatic system of the ion suggest that its derivatives could have interesting photophysical properties. Research into the synthesis of stable derivatives could lead to the development of new dyes, sensors, or molecular switches.

Q & A

Q. What established synthetic routes exist for Benzenaminium, N-methylidyne-, and how do their yields and purity profiles compare?

Synthesis typically involves quaternization of aniline derivatives via alkylation or condensation reactions. For example, analogous methods for substituted benzenaminium salts (e.g., triethyl or carboxy derivatives) employ alkyl halides or epoxides under controlled pH and temperature . Optimization of solvent polarity (e.g., acetonitrile or DMF) and stoichiometric ratios of reactants can improve yields (reported 60-85% in similar systems). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing Benzenaminium, N-methylidyne-?

- NMR : H and C NMR identify proton environments and confirm methylidyne (-CH) substitution at nitrogen. Aromatic protons resonate at δ 7.2–7.8 ppm, while methylidyne protons appear as singlets near δ 3.1–3.5 ppm .

- IR : Stretching vibrations for N–H (3300–3500 cm) and C≡N (2200–2260 cm) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M] at m/z 121.18 for CHN) and fragmentation patterns .

Q. What are the key solubility and stability considerations for handling Benzenaminium, N-methylidyne- in aqueous vs. organic solvents?

The compound is hygroscopic and prone to hydrolysis in polar solvents. Stability assays recommend storage under inert gas (N/Ar) at −20°C. Solubility in DMSO (>50 mg/mL) facilitates biological studies, while limited aqueous solubility (<1 mg/mL) necessitates surfactant stabilization (e.g., 0.1% Tween-80) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of Benzenaminium, N-methylidyne- in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. For instance, the methylidyne group’s electron-withdrawing effect increases electrophilicity at the nitrogen center, favoring SN2 mechanisms. Solvent effects (PCM model) and frontier molecular orbital analysis (HOMO-LUMO gaps) further validate reactivity trends .